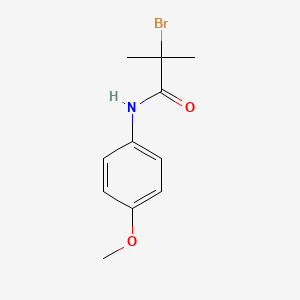

2-Bromo-N-(4-methoxyphenyl)-2-methylpropanamide

Description

2-Bromo-N-(4-methoxyphenyl)-2-methylpropanamide is a brominated amide derivative characterized by a methoxy-substituted phenyl ring and a methyl group on the propanamide backbone. Its molecular formula is C₁₁H₁₄BrNO₂, with a molecular weight of 272.14 g/mol (calculated from ). The methoxy group (-OCH₃) at the para position of the phenyl ring is electron-donating, influencing electronic properties and reactivity.

This compound is structurally related to initiators used in Atom Transfer Radical Polymerization (ATRP), where brominated amides act as alkyl halide initiators (e.g., ). Its synthesis typically involves reacting 4-methoxyaniline with 2-bromo-2-methylpropanoyl chloride under anhydrous conditions (analogous to methods in ).

Properties

IUPAC Name |

2-bromo-N-(4-methoxyphenyl)-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-11(2,12)10(14)13-8-4-6-9(15-3)7-5-8/h4-7H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDJDOQCLHECGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC1=CC=C(C=C1)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(4-methoxyphenyl)-2-methylpropanamide typically involves the reaction of 4-methoxyaniline with bromoacetyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dichloromethane under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for 2-Bromo-N-(4-methoxyphenyl)-2-methylpropanamide are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(4-methoxyphenyl)-2-methylpropanamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.

Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, depending on the specific reaction conditions.

Scientific Research Applications

Chemistry

- Building Block for Synthesis: 2-Bromo-N-(4-methoxyphenyl)-2-methylpropanamide serves as a crucial intermediate in the synthesis of more complex organic molecules. It can undergo various chemical transformations, including nucleophilic substitutions and reductions, allowing for the creation of diverse derivatives.

- Biochemical Probes: Preliminary studies suggest that this compound may exhibit anti-inflammatory and anticancer properties. Its mechanism of action likely involves interactions with specific molecular targets, where the bromine atom and methoxy group enhance binding affinity.

- Therapeutic Potential: Due to its biological activity, it is being investigated as a lead compound for developing new drugs targeting bacterial infections or other diseases. The compound's ability to modulate enzyme activity or receptor interactions could lead to significant therapeutic advancements.

Medicinal Chemistry

- Drug Development: The unique structural characteristics of 2-Bromo-N-(4-methoxyphenyl)-2-methylpropanamide position it as a candidate for further pharmacological studies. Its interactions with biological macromolecules are essential for understanding its therapeutic potential . Techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) can be employed to elucidate these interactions.

Recent studies have focused on the biological implications of 2-Bromo-N-(4-methoxyphenyl)-2-methylpropanamide:

- Anti-Cancer Activity: A study demonstrated that derivatives of this compound inhibited cancer cell proliferation in vitro, suggesting its potential as an anticancer agent .

- Enzyme Inhibition: Research indicated that the compound could inhibit specific enzymes involved in inflammatory pathways, providing insight into its anti-inflammatory properties .

Mechanism of Action

The mechanism of action of 2-Bromo-N-(4-methoxyphenyl)-2-methylpropanamide involves its interaction with specific molecular targets. The bromine atom and methoxyphenyl group play crucial roles in its reactivity and binding affinity. The compound can modulate biological pathways by interacting with enzymes or receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

2-Bromo-N-(4-chlorophenyl)-2-methylpropanamide

- Molecular Formula: C₁₀H₁₁BrClNO ().

- Key Differences : The 4-chloro substituent (-Cl) is electron-withdrawing, reducing electron density on the phenyl ring compared to the methoxy group.

- Crystallography : Forms orthorhombic crystals (space group Pbca) with a twisted amide-phenyl conformation (C4–N1–C5–C6 torsion angle: ~-172°) and chain-like hydrogen bonding (N–H···O and C–H···O) .

- Applications : Demonstrated efficacy as an ATRP initiator due to stable radical generation .

2-Bromo-N-(4-nitrophenyl)-2-methylpropanamide

- Molecular Formula : C₁₀H₁₁BrN₂O₃ ().

- Key Differences: The nitro group (-NO₂) is strongly electron-withdrawing, significantly altering electronic properties.

- Crystallography: Monoclinic crystal system (space group C2/c) with distinct packing due to nitro group interactions .

2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide

- Molecular Formula: C₁₁H₁₄BrNO₂ ().

- Key Differences : A hydroxyl (-OH) group introduces hydrogen-bonding capability, increasing solubility in polar solvents.

- Applications : Explored for polymerization initiators, where hydrogen bonding may stabilize intermediates .

Physicochemical Properties

Biological Activity

2-Bromo-N-(4-methoxyphenyl)-2-methylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C11H14BrN O2

- Molecular Weight : 288.14 g/mol

- Canonical SMILES : BrCC(C(=O)N(C)C)Nc1ccc(OC)cc1

The compound features a bromine atom and a methoxyphenyl group, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that 2-Bromo-N-(4-methoxyphenyl)-2-methylpropanamide exhibits various biological activities, including:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. A study on related compounds showed that derivatives with similar structures exhibited significant antiproliferative effects against human cancer cell lines .

- Antiviral Properties : The compound's structural analogs have demonstrated antiviral activity, particularly against HIV-1. Modifications in the aniline ring have been shown to enhance antiviral efficacy .

The mechanism of action for 2-Bromo-N-(4-methoxyphenyl)-2-methylpropanamide appears to involve:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in cellular signaling pathways, potentially leading to altered cell growth and apoptosis.

- Receptor Modulation : It may act as a modulator for various receptors, influencing downstream signaling cascades.

Structure-Activity Relationship (SAR)

The effectiveness of 2-Bromo-N-(4-methoxyphenyl)-2-methylpropanamide can be attributed to specific structural features:

- Bromine Substitution : The presence of the bromine atom enhances lipophilicity, aiding in membrane permeability and bioavailability.

- Methoxy Group : The para-methoxy substitution on the phenyl ring is crucial for enhancing biological activity, as seen in various studies where similar substitutions significantly improved efficacy against cancer cell lines .

Case Studies and Experimental Findings

- Antiproliferative Effects :

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-Bromo-N-(4-methoxyphenyl)-2-methylpropanamide | HeLa | 15.5 |

| Related Derivative | MCF-7 | 12.3 |

| Related Derivative | A549 | 18.7 |

- Antiviral Activity :

Q & A

Basic Research Questions

Q. How can the molecular structure of 2-Bromo-N-(4-methoxyphenyl)-2-methylpropanamide be determined experimentally?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for precise structural elucidation. Crystals are grown via slow evaporation, and data collected using a diffractometer (e.g., Bruker APEXII). Refinement is performed using SHELXL (part of the SHELX suite) to solve the structure . Mercury software aids in visualizing bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding or halogen-based packing) .

- Example Data : For a structurally similar compound (2-Bromo-N-(4-chlorophenyl)-2-methylpropanamide), unit cell parameters include , , , and space group .

Q. What synthetic routes are optimal for preparing 2-Bromo-N-(4-methoxyphenyl)-2-methylpropanamide?

- Methodology : Bromination of N-(4-methoxyphenyl)-2-methylpropanamide using N-bromosuccinimide (NBS) in dichloromethane under inert conditions. Purification via flash chromatography (e.g., ethyl acetate/petroleum ether) yields the product . Characterization includes / NMR to confirm substitution patterns and mass spectrometry (EI-LRMS/HRMS) for molecular weight validation .

- Example Data : For analogous bromoamides, yields range from 53% to 83%, with melting points between 93–221°C .

Q. What safety protocols are critical when handling this compound?

- Methodology : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to prevent inhalation. Storage in airtight containers away from light/moisture. Safety data for structurally similar compounds (e.g., 3-Chloro-N-(4-methoxyphenyl)-2,2-dimethylpropanamide) indicate hazards such as H303 (harmful if swallowed) and H333 (toxic if inhaled) .

Advanced Research Questions

Q. How can data contradictions between crystallographic and spectroscopic results be resolved?

- Methodology : Cross-validate using complementary techniques. For example, if X-ray data suggests a planar amide group but NMR shows restricted rotation, employ variable-temperature NMR to study conformational dynamics. Computational tools (e.g., density functional theory, DFT) can model electronic environments and predict spectroscopic shifts .

Q. What strategies optimize regioselectivity in derivatization reactions of this compound?

- Methodology : Steric and electronic factors dominate. The bromine atom at the 2-position directs electrophilic substitution to the para position of the methoxyphenyl ring. Computational modeling (e.g., Gaussian or ORCA) predicts reactive sites by mapping electrostatic potential surfaces. Experimental validation via kinetic studies under varying temperatures/solvents (e.g., HFIP for enhanced selectivity) .

Q. How can impurity profiles be systematically analyzed in synthesized batches?

- Methodology : Use HPLC-MS to detect and quantify byproducts. For example, residual starting materials or dehalogenated products (e.g., N-(4-methoxyphenyl)-2-methylpropanamide) can be identified via retention time and fragmentation patterns. Reference standards and spiked samples improve accuracy .

Q. What intermolecular interactions drive crystal packing, and how do they affect physicochemical properties?

- Methodology : Analyze Hirshfeld surfaces (via CrystalExplorer) to quantify interactions (e.g., Br···O, C–H···π). For 2-Bromo-N-(4-chlorophenyl)-2-methylpropanamide, halogen bonding between Br and carbonyl oxygen stabilizes the lattice, increasing melting points (386 K) . Thermal gravimetric analysis (TGA) correlates packing density with thermal stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.